3,5-Dichloro-4-methoxypyridazine
Overview
Description
3,5-Dichloro-4-methoxypyridazine: is a heterocyclic compound with the molecular formula C5H4Cl2N2O . It is a derivative of pyridazine, characterized by the presence of two chlorine atoms at the 3rd and 5th positions and a methoxy group at the 4th position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dichloro-4-methoxypyridazine typically involves the methoxylation of 3,5-dichloropyridazine. One common method is the reaction of 3,5-dichloropyridazine with sodium methoxide in methanol. The reaction is carried out under reflux conditions for a specified period, usually around 1 hour .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of phase transfer catalysts and optimized reaction temperatures can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 3,5-Dichloro-4-methoxypyridazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as amines or thiols.
Oxidation and Reduction Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Sodium Methoxide: Used for methoxylation reactions.
Palladium Catalysts: Employed in coupling reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Major Products Formed:
Substituted Pyridazines: Formed through substitution reactions.
Aldehydes and Acids: Resulting from oxidation of the methoxy group.
Coupled Products: From Suzuki-Miyaura coupling reactions.
Scientific Research Applications
3,5-Dichloro-4-methoxypyridazine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: Used in the development of advanced materials with specific electronic or optical properties.
Agricultural Chemistry: Employed in the synthesis of agrochemicals for pest control.
Mechanism of Action
The mechanism of action of 3,5-Dichloro-4-methoxypyridazine involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. The presence of chlorine and methoxy groups can influence its binding affinity and selectivity towards these targets .
Comparison with Similar Compounds
- 3,6-Dichloro-4-methoxypyridazine
- 3,5-Dichloro-4-methylpyridazine
- 3,5-Diamino-4,6-dinitropyridazine
Comparison: 3,5-Dichloro-4-methoxypyridazine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to 3,6-Dichloro-4-methoxypyridazine, it has different reactivity and applications.
Properties
IUPAC Name |
3,5-dichloro-4-methoxypyridazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Cl2N2O/c1-10-4-3(6)2-8-9-5(4)7/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZBKNXQRYVZIKH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=NC=C1Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70548146 | |
Record name | 3,5-Dichloro-4-methoxypyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70548146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2288-74-6 | |
Record name | 3,5-Dichloro-4-methoxypyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70548146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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